
2-((2,2-Dimethoxyvinyl)diazenyl)-1H-imidazole-4,5-dicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((2,2-Dimethoxyvinyl)diazenyl)-1H-imidazole-4,5-dicarbonitrile is a complex organic compound with a unique structure that includes an imidazole ring, diazenyl group, and dimethoxyvinyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,2-Dimethoxyvinyl)diazenyl)-1H-imidazole-4,5-dicarbonitrile typically involves the reaction of imidazole derivatives with diazonium salts under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol or methanol. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form. The choice of solvents and reagents is critical to minimize environmental impact and ensure safety during production.
化学反応の分析
Types of Reactions
2-((2,2-Dimethoxyvinyl)diazenyl)-1H-imidazole-4,5-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole compounds with various functional groups.
科学的研究の応用
2-((2,2-Dimethoxyvinyl)diazenyl)-1H-imidazole-4,5-dicarbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 2-((2,2-Dimethoxyvinyl)diazenyl)-1H-imidazole-4,5-dicarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzymatic activity by binding to the active site or altering the enzyme’s conformation. In biological systems, it can modulate signaling pathways and cellular processes, leading to various physiological effects.
類似化合物との比較
Similar Compounds
- 2,2-Dimethoxy-2-phenylacetophenone
- 2,2-Dimethoxypropane
- 2,2-Dimethoxy-1,2-diphenylethanone
Uniqueness
Compared to similar compounds, 2-((2,2-Dimethoxyvinyl)diazenyl)-1H-imidazole-4,5-dicarbonitrile stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its imidazole ring and diazenyl group make it a versatile compound for various applications, setting it apart from other dimethoxy derivatives.
This detailed article provides a comprehensive overview of this compound, highlighting its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
90524-22-4 |
|---|---|
分子式 |
C9H8N6O2 |
分子量 |
232.20 g/mol |
IUPAC名 |
2-(2,2-dimethoxyethenyldiazenyl)-1H-imidazole-4,5-dicarbonitrile |
InChI |
InChI=1S/C9H8N6O2/c1-16-8(17-2)5-12-15-9-13-6(3-10)7(4-11)14-9/h5H,1-2H3,(H,13,14) |
InChIキー |
PWADGSXOTUQTER-UHFFFAOYSA-N |
正規SMILES |
COC(=CN=NC1=NC(=C(N1)C#N)C#N)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


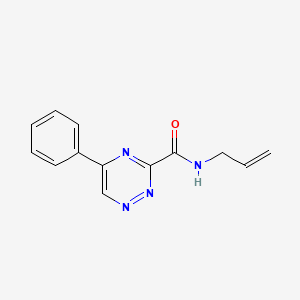
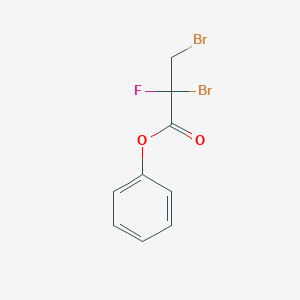


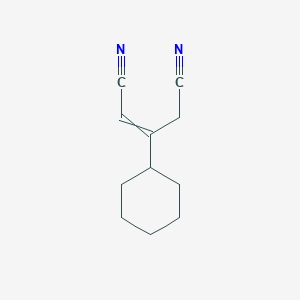
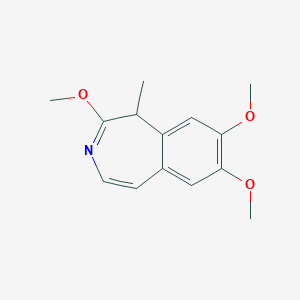
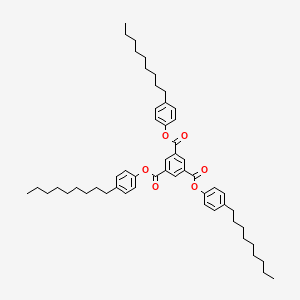

![N-[2-(2-Methylphenyl)propan-2-yl]-N'-(2-phenylpropan-2-yl)urea](/img/structure/B14351793.png)
![N-{2-[(Benzenesulfonyl)amino]-5-(diethylamino)phenyl}acetamide](/img/structure/B14351801.png)
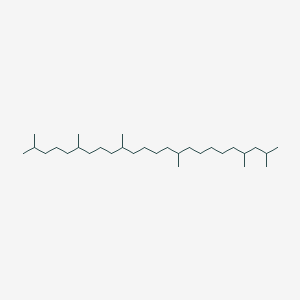

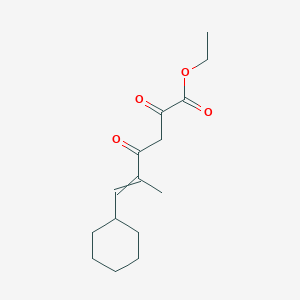
![{2-Methyl-2-[2-(propylsulfanyl)ethyl]-1,3-dioxolan-4-YL}methanol](/img/structure/B14351819.png)
